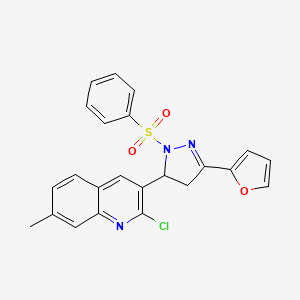![molecular formula C12H21Cl2N3O B2811082 [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride CAS No. 2413883-85-7](/img/structure/B2811082.png)
[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C₁₂H₁₉N₃O·2HCl and a molecular weight of 294.22 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with 6-methoxypyridine-2-carboxaldehyde and piperidin-3-ylmethanamine as the starting materials.
Reaction Conditions: : The reaction is carried out under acidic conditions, often using hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Purification: : The product is purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters to maintain consistency and quality.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.
Reduction: : The compound can be reduced to remove the methoxy group, resulting in a pyridine derivative.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 6-hydroxypyridine derivatives.
Reduction: : Formation of pyridine derivatives without the methoxy group.
Substitution: : Formation of various substituted piperidine derivatives.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : It can be used as a ligand in biological assays to study receptor-ligand interactions.
Medicine: : It has potential as a lead compound in drug discovery for developing new therapeutic agents.
Industry: : It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which [1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
This compound is unique in its structure and properties compared to similar compounds. Some similar compounds include:
(6-Methoxypyridin-3-yl)methanamine dihydrochloride: : This compound has a similar structure but differs in the position of the methoxy group on the pyridine ring.
Piperidin-3-ylmethanamine: : This compound lacks the methoxy group and pyridine ring, making it structurally different.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
[1-(6-methoxypyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.2ClH/c1-16-12-6-2-5-11(14-12)15-7-3-4-10(8-13)9-15;;/h2,5-6,10H,3-4,7-9,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMAXUZIOPMKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)N2CCCC(C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)
![2,3-Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)


![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)



![(2E)-3-(4-chlorophenyl)-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2811013.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)




